4-Methoxynicotinaldehyde hydrochloride
Description
Structure
3D Structure of Parent
Properties
IUPAC Name |
4-methoxypyridine-3-carbaldehyde;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO2.ClH/c1-10-7-2-3-8-4-6(7)5-9;/h2-5H,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYXCPXSQRMUSFI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=NC=C1)C=O.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.60 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis Methodologies and Process Development
Classical and Established Synthetic Routes
Established methods for synthesizing 4-Methoxynicotinaldehyde (B45364) hydrochloride often rely on multi-step sequences involving the transformation of common functional groups on the pyridine (B92270) ring. These routes are valued for their reliability and use of well-understood chemical principles.
Hydrogenation of Nitrile Precursors for Aldehyde Formation
The reduction of a nitrile group at the 3-position of a 4-methoxypyridine (B45360) ring is a direct and established route to the corresponding aldehyde. This transformation requires careful selection of reagents to prevent over-reduction to the amine. Historically, methods involving hydride reagents have been employed.
Recent advancements focus on catalytic hydrogenation, which offers improved selectivity and efficiency. The development of specialized catalysts is key to controlling the reaction outcome. For instance, studies on the hydrogenation of nitriles have explored the use of cobalt nanoparticles, where the crystallographic phase (hcp vs. fcc) of the catalyst can tune the selectivity of the reaction. acs.org Bimetallic nanoparticles, such as copper/nickel (CuNi) alloys, have also shown high catalytic activity and selectivity in related hydrogenation processes, demonstrating the potential for modern catalyst design to refine this classical route. rsc.org The goal in these systems is to facilitate the partial reduction of the nitrile to an imine intermediate, which is then hydrolyzed to the aldehyde, while minimizing the formation of the secondary amine byproduct that can arise from condensation reactions. acs.org
Table 1: Research Findings on Catalytic Systems for Nitrile Hydrogenation
| Catalyst System | Precursor/Substrate | Key Finding |
|---|---|---|
| Phase-Controlled Cobalt Nanoparticles | Benzonitrile | The hexagonal close-packed (hcp) phase of cobalt nanoparticles exhibits higher catalytic performance for nitrile hydrogenation compared to the face-centered cubic (fcc) phase under mild conditions. acs.org |
| Bimetallic CuₓNiᵧ Nanoparticles | 3-nitro-4-methoxy-acetylaniline | Bimetallic Cu-Ni alloy nanoparticles demonstrated higher catalytic activity for hydrogenation than sole Ni nanoparticles, attributed to the synergistic effect of the alloy phase. rsc.org |
Reduction Strategies for Carboxylic Acid Derivatives (e.g., Morpholinamides)
Another fundamental approach involves the partial reduction of a carboxylic acid or its derivatives, such as esters, acid chlorides, or amides, located at the 3-position of the 4-methoxypyridine core. Direct reduction of carboxylic acids to aldehydes is challenging, but several methods using derivatives have been established. researchgate.net
The use of specific amide forms, such as N,N-disubstituted amides (e.g., morpholinamides or Weinreb amides), is a common strategy. These derivatives can be reduced to the aldehyde stage with strong hydride reagents like lithium aluminum hydride (LiAlH₄) without significant over-reduction to the alcohol, as the intermediate is stabilized. youtube.com The reduction of amides can also be achieved using systems like sodium and proton sources in liquid ammonia (B1221849). researchgate.net Acid chlorides are also valuable precursors, as they can be selectively reduced to aldehydes under neutral conditions. researchgate.net
Table 2: Research Findings on Reduction of Carboxylic Acid Derivatives
| Derivative | Reagent/Method | Outcome |
|---|---|---|
| Carboxylic Acids | N,N-dimethylchloromethyleniminium chloride and lithium tri-t-butoxyaluminum hydride | Provides a chemoselective reduction of carboxylic acids to aldehydes, compatible with functional groups like esters and nitriles. researchgate.net |
| Acid Chlorides | Hypervalent silicon hydrides | Selectively reduces acid chlorides to aldehydes under neutral conditions. researchgate.net |
| Amides | Sodium and ethanol (B145695) in liquid ammonia | Can be used for the preparative reduction of amides to aldehydes. researchgate.net |
Halogenation and Subsequent Functional Group Transformations
Syntheses can proceed through a halogenated pyridine intermediate, where a halogen atom is later transformed into the aldehyde functional group. A common strategy involves the introduction of a halomethyl group (e.g., bromomethyl) at the 3-position, followed by oxidation.
Two classical named reactions are pertinent to this approach:
Kornblum Oxidation : This method involves the reaction of a benzyl (B1604629) halide-type precursor with dimethyl sulfoxide (B87167) (DMSO) in the presence of a base like sodium bicarbonate to yield the aldehyde. researchgate.net
Kröhnke Aldehyde Synthesis : This process involves reacting the halide with pyridine to form a pyridinium (B92312) salt, which is then treated with N,N-dimethyl-4-nitrosoaniline and subsequently hydrolyzed under acidic conditions to furnish the aldehyde in high yield. researchgate.net
The use of chlorinated pyridine precursors is also documented in the synthesis of related molecules, underscoring the importance of halogenated intermediates in building complexity on the pyridine ring. google.compatsnap.com
Oxidation Approaches for Alcohol or Alkyl Pyridine Precursors
The oxidation of a methyl group (picoline) or a primary alcohol at the 3-position of the 4-methoxypyridine ring is a direct and frequently used method for installing the aldehyde functionality.
The oxidation of an alkyl side chain, such as in 3-picoline derivatives, can be accomplished using various catalytic systems. Research shows that oxidizing 3-picoline with oxygen in the presence of catalysts like cobalt(II) and manganese(II) acetate (B1210297) can yield nicotinic acid, with the corresponding aldehyde as a potential intermediate or byproduct. mdpi.com Vapor-phase oxidation over heterogeneous catalysts, such as Vanadium-Titanium-Oxide (V-Ti-O), is another effective industrial method. researchgate.net Studies indicate that while oxidizing picolines, 3-pyridinecarbaldehyde can be formed, and reaction conditions can be tuned to maximize its yield. researchgate.net For instance, the highest yield (>82%) of isonicotinic acid from 4-picoline was achieved using a V-Ti-Cr-Al-P catalyst system. researchgate.net
If the precursor is the corresponding alcohol (4-methoxy-3-pyridinemethanol), it can be oxidized to the aldehyde using standard reagents like pyridinium chlorochromate (PCC). researchgate.net
Table 3: Research Findings on Oxidation Systems for Pyridine Precursors
| Precursor | Catalyst/Reagent | Conditions | Product |
|---|---|---|---|
| 3-Picoline | Co(OAc)₂, Mn(OAc)₂, NHPI | Acetic acid, 150°C, 2 MPa | Nicotinic Acid (95% yield) mdpi.com |
| 4-Picoline | V-Ti-Cr-Al-P catalyst | Vapor-phase, 310°C | Isonicotinic Acid (>82% yield) researchgate.net |
| 4-(4-methoxyphenyl)-2,6-dinitrobenzyl alcohol | Pyridinium Chlorochromate (PCC) | Methylene (B1212753) chloride, 25°C | 4-(4-methoxyphenyl)-2,6-dinitrobenzaldehyde (99% yield) researchgate.net |
Advanced and Novel Synthetic Approaches
Modern synthetic chemistry aims to improve upon classical routes by developing more efficient, selective, and environmentally benign processes. These novel approaches often involve sophisticated catalyst design and reaction engineering.
Catalytic Transformations for Regioselective Functionalization
Achieving regioselectivity—the ability to functionalize a specific position on the pyridine ring—is a central challenge in synthesizing substituted pyridines like 4-Methoxynicotinaldehyde. Advanced catalytic methods are at the forefront of solving this problem.
Nitration of a pyridine-N-oxide is a classic example of a regioselective reaction. The nitration of 3-methylpyridine-1-oxide, for example, proceeds with high selectivity to yield 3-methyl-4-nitropyridine-1-oxide. orgsyn.org This demonstrates how pre-transformation of the pyridine ring (in this case, to the N-oxide) can direct subsequent functionalization to a specific position.
More recent developments include catalyst-free transformations that proceed with high selectivity due to the intrinsic reactivity of the chosen substrates. For example, regioselective and stereospecific [3+3] annulation reactions have been developed that proceed smoothly under mild conditions without the need for a metal catalyst or a strong base. rsc.org While applied to different heterocyclic systems, this principle of using domino reactions to build complex, functionalized rings with high control is a hallmark of modern synthetic strategy and is applicable to the construction of highly substituted pyridine frameworks.
Ionic Hydrogenation Conditions in Pyridine Derivative Synthesis
Ionic hydrogenation is a powerful reduction technique that involves the transfer of a proton and a hydride ion to a substrate. wikipedia.org In the context of pyridine derivative synthesis, this method is employed to selectively reduce the pyridine ring, transforming aromatic pyridines into saturated piperidines. epfl.chchemrxiv.org The direct hydrogenation of pyridines is challenging due to the aromatic stability of the ring and its tendency to poison catalysts. chemrxiv.org
Ionic hydrogenation circumvents these issues by activating the pyridine ring toward reduction without requiring harsh conditions. The process typically utilizes a combination of a proton source, often a strong acid like trifluoroacetic acid or triflic acid, and a hydride source, such as an organosilane (e.g., triethylsilane). wikipedia.org
Recent advancements have focused on transition-metal-catalyzed ionic hydrogenations, which offer high efficiency and selectivity. epfl.chchemrxiv.org Catalysts based on iridium, rhodium, molybdenum, and tungsten have proven effective. nih.govnih.gov For instance, robust iridium(III)-catalyzed ionic hydrogenation can selectively reduce a wide array of substituted pyridines to their corresponding piperidines, even in the presence of sensitive functional groups like nitro and bromo groups. chemrxiv.org Electrocatalytic hydrogenation using catalysts like carbon-supported rhodium also represents a sustainable approach, operating at ambient temperature and pressure. nih.govacs.org
Table 1: Key Components in Ionic Hydrogenation of Pyridines
| Component | Function | Examples |
|---|---|---|
| Substrate | The pyridine derivative to be reduced. | Substituted Pyridines, Quinolines |
| Proton Source | Activates the substrate by protonation. | Trifluoroacetic acid (TFA), Triflic acid (TfOH) |
| Hydride Source | Donates a hydride ion to the activated substrate. | Triethylsilane (Et3SiH), Polymethylhydrosiloxane (PMHS) |
| Catalyst | Facilitates the reaction, often enabling milder conditions. | Iridium(III) complexes, Rh/C, Molybdenum complexes |
Metal-Free Synthetic Methodologies for Pyridine Aldehydes
The development of metal-free synthetic routes is a significant goal in modern organic chemistry to avoid the toxicity, cost, and environmental impact associated with metal catalysts. rsc.orgresearchgate.net Several metal-free strategies have been developed for the synthesis of the pyridine core, which can be precursors to pyridine aldehydes. rsc.orgacs.org
One prominent method involves the oxidative cyclization of aldehydes with a source of ammonia, such as ammonium (B1175870) acetate (NH₄OAc), using air as the oxidant. rsc.orgrsc.org This approach benefits from mild conditions and direct C-H bond functionalization. rsc.org Another powerful metal-free strategy is the domino reaction of enaminones or enaminoesters with aldehydes, promoted by a strong acid like trifluoromethanesulfonic acid (TfOH). acs.org This cascade reaction efficiently constructs fully substituted pyridines by forming multiple C-C and C-N bonds in a single process. acs.org These cyclocondensation reactions represent a versatile platform for accessing a wide range of substituted pyridines. researchgate.netorganic-chemistry.org
Exploration of Sustainable and Green Synthesis Protocols
Green chemistry principles aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. ijprt.org The application of these principles to the synthesis of compounds like 4-Methoxynicotinaldehyde focuses on improving efficiency and minimizing environmental impact. rsc.org
Key aspects of green synthesis protocols include:
Solvent-Free Reactions: Techniques like grinding reactants together in a mortar and pestle can facilitate reactions without the need for solvents, reducing waste. scitepress.orgrasayanjournal.co.in This has been successfully applied in Claisen-Schmidt condensation to produce chalcones, a reaction type analogous to steps in pyridine synthesis. rasayanjournal.co.in
Use of Green Catalysts: This involves employing catalysts that are renewable, non-toxic, and reusable. ijprt.org Examples include biocatalysts, clays, or catalysts derived from waste materials like coconut seed coat ash. ajgreenchem.com
Energy Efficiency: Utilizing energy sources like microwave irradiation can lead to faster reaction times and reduced energy consumption compared to conventional heating. ijprt.org
Atom Economy: Designing synthetic routes where the maximum number of atoms from the starting materials are incorporated into the final product. Multicomponent reactions, which combine several reactants in a single step, are particularly advantageous in this regard. researchgate.net
Precursor Chemistry and Starting Material Utilization
The specific structure of 4-Methoxynicotinaldehyde hydrochloride dictates the choice of starting materials and the strategies for introducing its key functional groups.
Derivatives of Pyridine and Aniline (B41778) as Synthetic Building Blocks
The construction of the pyridine ring is a foundational aspect of the synthesis. While pre-functionalized pyridines can be used, it is more common to build the ring from simpler, acyclic precursors through cyclocondensation reactions. youtube.com Classic methods like the Hantzsch pyridine synthesis involve the condensation of an aldehyde, a β-ketoester, and ammonia. acs.org
Modern variations provide access to a vast array of substitution patterns. organic-chemistry.orgbaranlab.org Aldehydes, ketones, enones, and nitriles are common building blocks that, when reacted with an ammonia source, can be cyclized to form the pyridine heterocycle. rsc.orgbaranlab.org While aniline derivatives can be used in some specific named reactions for heterocycle synthesis, the more general and flexible approaches for a target like 4-Methoxynicotinaldehyde typically rely on building the pyridine core from aliphatic precursors. rsc.org
Strategies for Introducing the Methoxy (B1213986) Group
The methoxy group (-OCH₃) is a key feature of the target molecule. Its introduction onto the pyridine ring is typically achieved through a nucleophilic aromatic substitution (SNAr) reaction. researchgate.net This strategy requires a pyridine ring that is substituted with a good leaving group, such as a halogen (e.g., chlorine or bromine), at the desired position.
The reaction of a chloropyridine derivative with sodium methoxide (B1231860) (NaOMe) in a solvent like methanol (B129727) is a common and effective method for installing the methoxy group. researchgate.netnih.gov The methoxy group itself influences the chemical properties of the pyridine ring. It has an inductive electron-withdrawing effect, which reduces the basicity of the pyridine nitrogen. nih.gov For instance, the pKa of the 2-methoxypyridinium ion is significantly lower than that of the unsubstituted pyridinium ion. nih.gov This modulation of electronic properties can be a crucial consideration in multi-step synthetic sequences.
Table 2: Comparison of Basicity
| Compound | pKa of Conjugate Acid | Reference |
|---|---|---|
| Pyridine | 5.23 | nih.gov |
Synthetic Strategies for Pyridine Nitrile Precursors
The aldehyde group in 4-Methoxynicotinaldehyde can be synthesized from a corresponding pyridine nitrile (or cyanopyridine) precursor. The conversion of a nitrile to an aldehyde is a well-established transformation in organic chemistry.
A specific method for this conversion involves the vapor-phase reaction of a cyanopyridine with formic acid and water over a suitable heterogeneous catalyst. google.com A thoria-alumina catalyst maintained at high temperatures (400–500 °C) has been shown to effectively produce pyridine aldehydes from their corresponding nitriles. google.com This process offers an economical route from readily available starting materials. google.com
Alternative laboratory-scale methods for reducing a nitrile to an aldehyde include partial reduction using a hydride reagent like Diisobutylaluminium hydride (DIBAL-H), followed by aqueous workup.
Reaction Condition Optimization and Yield Enhancement
The optimization of reaction conditions is a critical aspect of chemical process development, aiming to maximize product yield, minimize reaction times, and reduce the formation of impurities. For the synthesis of 4-Methoxynicotinaldehyde, several key parameters are manipulated to achieve these goals.
Solvent Effects and Reaction Medium Selection
The choice of solvent is a critical factor that can profoundly influence reaction outcomes by affecting reactant solubility, reagent stability, and the transition state energies of the reaction pathway. In the synthesis of 4-Methoxynicotinaldehyde, various solvents can be employed depending on the chosen synthetic route.
For instance, in the Vilsmeier-Haack formylation, a comparative analysis of different solvents such as o-xylene, N,N-dimethylformamide (DMF), benzene, and dichloroethane has been conducted for similar substrates. mdpi.comresearchgate.net The results indicated that using DMF as a solvent led to a higher practical yield and a shorter reaction time compared to the other solvents. mdpi.comresearchgate.net This is likely due to DMF's ability to act as both a solvent and a reactant in the formation of the Vilsmeier reagent, as well as its high polarity which can stabilize charged intermediates.
In the case of synthesizing 4-Methoxynicotinaldehyde via the oxidation of (4-methoxypyridin-3-yl)methanol, the choice of solvent is also crucial. The reaction often utilizes an oxidizing agent in a suitable solvent that can facilitate the reaction while being inert to the oxidant.
The table below summarizes the effect of different solvents on the yield of a Vilsmeier-Haack formylation of a related pyrimidine (B1678525) diol. researchgate.net
| Solvent | Temperature (°C) | Synthesis Time (h) | Yield (%) |
| Benzene | 80 | 6 | 48 |
| 1,2-dichloroethane | 82-84 | 6 | 50 |
| o-xylene | 99-101 | 7 | 49 |
| N,N-dimethylformamide (DMF) | 80 | 5 | 72 |
This is an interactive data table based on findings for a related reaction, highlighting the significant impact of solvent choice.
Catalyst Screening and Ligand Design for Improved Selectivity and Yield
Catalysis plays a pivotal role in modern organic synthesis, enabling reactions to proceed with higher efficiency, selectivity, and under milder conditions. In the synthesis of 4-Methoxynicotinaldehyde, particularly through cross-coupling reactions or nucleophilic substitutions, the choice of catalyst and associated ligands is critical.
One potential route to 4-Methoxynicotinaldehyde involves the nucleophilic substitution of a suitable precursor, such as 4-chloronicotinaldehyde, with a methoxide source. While some nucleophilic aromatic substitutions can proceed without a catalyst, the use of a catalyst, such as a copper or palladium complex, can significantly enhance the reaction rate and yield. The design of ligands for these metal catalysts is an active area of research, with the goal of tuning the electronic and steric properties of the catalyst to optimize its performance for a specific transformation.
For direct nucleophilic substitution of alcohols, which could be an alternative route, catalysts like methyltrifluoromethanesulfonate (MeOTf) have been developed. nih.gov These catalysts can activate the alcohol group, facilitating its displacement by a nucleophile under relatively mild conditions. nih.gov
Catalyst-free nucleophilic substitution of hydrogen in quinoline (B57606) rings has also been reported at elevated temperatures (80–110 °C) in solvents like acetonitrile (B52724) or toluene, offering a greener alternative by avoiding metal catalysts. rsc.org
Strategies for Minimizing Side Reactions and Byproduct Formation
In any chemical synthesis, the formation of byproducts is a common challenge that can reduce the yield of the desired product and complicate its purification. Identifying potential side reactions and developing strategies to minimize them is a key aspect of process optimization.
In the Vilsmeier-Haack formylation, a common side reaction is the formation of polychlorinated byproducts if the reaction conditions are not carefully controlled. The use of an appropriate stoichiometry of the Vilsmeier reagent and careful temperature management can help to suppress these side reactions. For example, in the formylation of a pyrimidine-4,6-diol, it was noted that the substitution of hydroxyl groups for chlorine atoms, a potential side reaction, did not occur under the optimized conditions. mdpi.comresearchgate.net
Another common issue is the formation of regioisomers, especially when the starting material has multiple reactive sites. The inherent directing effects of the substituents on the pyridine ring in 4-methoxypyridine generally favor formylation at the 3-position. However, careful optimization of the reaction conditions, including the choice of solvent and temperature, can further enhance this regioselectivity.
Purification techniques such as column chromatography are often employed to remove any byproducts that are formed. However, from a process chemistry perspective, it is always preferable to minimize byproduct formation at the source through careful reaction optimization.
Reactivity and Transformations of 4 Methoxynicotinaldehyde Hydrochloride
Reactions at the Aldehyde Moiety
The aldehyde group in 4-Methoxynicotinaldehyde (B45364) hydrochloride is the focal point for a wide array of chemical reactions, enabling the synthesis of a diverse range of derivatives. These transformations can be broadly categorized into nucleophilic additions, condensations, reductions, oxidations, and the formation of nitrogen and sulfur-containing functional groups.
Nucleophilic Addition Reactions
Nucleophilic addition is a fundamental reaction of aldehydes, where a nucleophile attacks the electrophilic carbonyl carbon. mnstate.edunih.gov This process leads to the formation of a tetrahedral intermediate, which can then be protonated to yield an alcohol or undergo further reactions.
Hydrate Formation: In the presence of water, 4-Methoxynicotinaldehyde can exist in equilibrium with its corresponding hydrate, a geminal diol. This reaction is typically reversible.
Cyanohydrin Formation: The addition of hydrogen cyanide (HCN) or a cyanide salt (like NaCN or KCN) in a slightly acidic medium to 4-Methoxynicotinaldehyde hydrochloride would yield a cyanohydrin. This reaction is significant as the resulting cyanohydrin can be a precursor to α-hydroxy acids and α-amino alcohols.
Grignard Additions: Grignard reagents (R-MgX) are potent nucleophiles that react with aldehydes to form secondary alcohols upon acidic workup. masterorganicchemistry.comchemguide.co.ukmasterorganicchemistry.com The reaction of this compound with a Grignard reagent, such as methylmagnesium bromide, would produce a secondary alcohol. chemguide.co.uk The general mechanism involves the nucleophilic attack of the Grignard reagent on the carbonyl carbon, followed by protonation of the resulting alkoxide. masterorganicchemistry.com
| Nucleophile | Product Type | General Reaction Conditions |
| Water | Hydrate (gem-diol) | Aqueous solution |
| Cyanide (CN⁻) | Cyanohydrin | HCN or NaCN/KCN with acid |
| Grignard Reagent (R-MgX) | Secondary Alcohol | Anhydrous ether or THF, followed by acidic workup |
Condensation Reactions
Condensation reactions involve the joining of two molecules, often with the elimination of a small molecule like water. For aldehydes, these reactions are crucial for forming new carbon-carbon double bonds.
Knoevenagel Condensation: This reaction involves the condensation of an aldehyde with a compound containing an active methylene (B1212753) group (a CH₂ group flanked by two electron-withdrawing groups), catalyzed by a weak base. mdpi.comyoutube.com For example, the reaction of this compound with malononitrile (B47326) in the presence of a catalyst like boric acid or an amino-bifunctional framework can produce the corresponding ylidene derivative. mdpi.comnih.gov
Aldol Condensation: While aldehydes with α-hydrogens can undergo self-condensation, they can also participate in crossed-aldol condensations with other carbonyl compounds.
Wittig Reaction: The Wittig reaction is a powerful method for synthesizing alkenes from aldehydes and ketones. nih.gov It involves the reaction of the aldehyde with a phosphorus ylide (a Wittig reagent). nih.gov The reaction of this compound with a Wittig reagent, such as methylenetriphenylphosphorane, would yield a vinylpyridine derivative. The reaction proceeds through a betaine (B1666868) intermediate to form an oxaphosphetane, which then decomposes to the alkene and triphenylphosphine (B44618) oxide. nih.gov
| Reaction Name | Reagent Type | Product Type | Catalyst/Conditions |
| Knoevenagel Condensation | Active Methylene Compound (e.g., Malononitrile) | α,β-Unsaturated Compound | Weak base (e.g., piperidine, boric acid) mdpi.comyoutube.com |
| Aldol Condensation | Another Carbonyl Compound | β-Hydroxy Aldehyde/Ketone or α,β-Unsaturated Carbonyl | Acid or Base |
| Wittig Reaction | Phosphorus Ylide (e.g., Ph₃P=CH₂) | Alkene | Strong base for ylide formation (e.g., n-BuLi) nih.gov |
Reductions to Alcohols and Hydrocarbons
The aldehyde group can be readily reduced to a primary alcohol or, under more forcing conditions, to a methyl group.
Reduction to Alcohols: Sodium borohydride (B1222165) (NaBH₄) is a common and selective reagent for the reduction of aldehydes to primary alcohols. mnstate.edumasterorganicchemistry.com The reaction of this compound with NaBH₄ in a suitable solvent like methanol (B129727) or ethanol (B145695) would yield (4-methoxy-3-pyridinyl)methanol. mnstate.edumasterorganicchemistry.com The mechanism involves the transfer of a hydride ion from the borohydride to the carbonyl carbon. mnstate.edu
Reduction to Hydrocarbons: Complete reduction of the aldehyde to a methyl group (a hydrocarbon) can be achieved through methods like the Wolff-Kishner or Clemmensen reduction. The Wolff-Kishner reduction involves the formation of a hydrazone intermediate followed by treatment with a strong base at high temperatures.
| Transformation | Reagent | Product |
| Aldehyde to Primary Alcohol | Sodium Borohydride (NaBH₄) | (4-methoxy-3-pyridinyl)methanol |
| Aldehyde to Hydrocarbon (Methyl group) | Hydrazine/KOH (Wolff-Kishner) | 4-methoxy-3-methylpyridine |
Oxidation to Carboxylic Acid Derivatives
The aldehyde group is susceptible to oxidation, leading to the formation of carboxylic acids.
Oxidation to Carboxylic Acid: Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid can oxidize 4-Methoxynicotinaldehyde to 4-methoxynicotinic acid. Milder oxidizing agents can also be employed.
| Oxidizing Agent | Product |
| Potassium Permanganate (KMnO₄) | 4-methoxynicotinic acid |
| Chromic Acid (H₂CrO₄) | 4-methoxynicotinic acid |
| Silver(I) Oxide (Ag₂O) | 4-methoxynicotinic acid |
Formation of Imines and Enamines
The reaction of aldehydes with primary or secondary amines leads to the formation of imines (Schiff bases) and enamines, respectively.
Imine Formation: this compound reacts with primary amines in a slightly acidic medium to form imines. masterorganicchemistry.com This reaction is a condensation process involving the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration. masterorganicchemistry.com For instance, reaction with aniline (B41778) would yield the corresponding N-phenylimine. researchgate.net
Enamine Formation: Reaction with a secondary amine under similar conditions would lead to the formation of an enamine.
| Amine Type | Product Type | General Conditions |
| Primary Amine (R-NH₂) | Imine (Schiff Base) | Slightly acidic pH masterorganicchemistry.com |
| Secondary Amine (R₂NH) | Enamine | Slightly acidic pH |
Acetal (B89532) and Thioacetal Formation and Hydrolysis
Aldehydes react with alcohols and thiols to form acetals and thioacetals, which are valuable as protecting groups in organic synthesis.
Acetal Formation: In the presence of an acid catalyst, this compound reacts with two equivalents of an alcohol to form an acetal. google.com If a diol, such as ethylene (B1197577) glycol, is used, a cyclic acetal is formed. google.comresearchgate.netresearchgate.net This reaction is reversible and can be driven to completion by removing the water formed during the reaction.
Thioacetal Formation: Similarly, reaction with thiols, such as ethanethiol, in the presence of a Lewis or Brønsted acid catalyst yields a thioacetal. Thioacetals are particularly useful as they can be desulfurized to the corresponding methylene group.
Hydrolysis: Both acetals and thioacetals are stable under basic and neutral conditions but can be hydrolyzed back to the original aldehyde by treatment with aqueous acid.
| Reactant | Product Type | Catalyst |
| Alcohol (2 eq.) | Acetal | Acid (e.g., H⁺) |
| Diol (e.g., Ethylene Glycol) | Cyclic Acetal | Acid (e.g., H⁺) google.comresearchgate.netresearchgate.net |
| Thiol (2 eq.) | Thioacetal | Lewis or Brønsted Acid |
Reactivity of the Pyridine (B92270) Ring System
The chemical behavior of the pyridine core in 4-Methoxynicotinaldehyde is a product of its inherent electron-deficient nature, which is modulated by its substituents. The nitrogen atom acts as an electron sink, influencing the regioselectivity of various reactions.
Electrophilic Aromatic Substitution Patterns
Pyridine itself is generally resistant to electrophilic aromatic substitution (SEAr) due to the electron-withdrawing nature of the nitrogen atom, which deactivates the ring. wikipedia.orgyoutube.com Reactions that do occur typically require harsh conditions and show a preference for substitution at the meta-position (C3/C5). youtube.com However, in 4-Methoxynicotinaldehyde, the substituents dramatically influence this pattern. The 4-methoxy group is a strong electron-donating group (activating) that directs electrophiles to the ortho and para positions relative to itself (C3 and C5). Conversely, the 3-aldehyde group is electron-withdrawing (deactivating) and directs to its meta positions (C5).
Nucleophilic Aromatic Substitution with Activated Pyridines
The pyridine ring is inherently electron-deficient and thus "activated" for nucleophilic aromatic substitution (SNAr), particularly at the ortho (C2/C6) and para (C4) positions. stackexchange.comyoutube.com This is because the anionic intermediate (a Meisenheimer-type complex) formed during the attack is stabilized by resonance structures that place the negative charge on the electronegative nitrogen atom. stackexchange.comechemi.com
C-H Functionalization Strategies on the Pyridine Core
Direct C-H functionalization has become a primary tool for modifying heterocyclic cores like pyridine, minimizing the need for pre-functionalized starting materials. rsc.org Given the electronic properties of the pyridine ring in 4-Methoxynicotinaldehyde, several strategies could be employed for selective C-H functionalization. stackexchange.comresearchgate.netacs.org
Meta-selective C-H functionalization, which is electronically disfavored, can be achieved through specialized strategies such as temporary dearomatization. nih.govnih.gov More commonly, regioselectivity is controlled through the use of directing groups. nih.gov For a molecule like 4-Methoxynicotinaldehyde, the aldehyde at C3 could potentially direct transition-metal catalysts to functionalize the C2 or C4 positions. However, the existing methoxy (B1213986) group at C4 blocks one of these sites. Therefore, a directing-group strategy would likely favor functionalization at the C2 position. An alternative approach involves leveraging the inherent reactivity of an N-oxide derivative. As seen in related quinoline (B57606) systems, an N-oxide can direct functionalization to the C2 position. chemrxiv.org
A summary of potential C-H functionalization outcomes is presented below.
| Position | Strategy | Rationale |
| C2 | Directing Group (Aldehyde) | The aldehyde can coordinate to a metal catalyst, directing C-H activation to the adjacent C2 position. researchgate.net |
| C2 | N-Oxide Directed | Conversion to the N-oxide derivative activates the C2 position for functionalization. stackexchange.com |
| C5 | Inherent Electronics | This position is electronically activated by the 4-methoxy group, making it a potential site for certain C-H functionalization reactions. acs.org |
Dearomatization-Rearomatization Pathways
Temporarily disrupting the aromaticity of the pyridine ring is a powerful strategy to access reaction pathways that are otherwise difficult to achieve. acs.org This dearomatization-rearomatization sequence enables a variety of transformations, including the functionalization of otherwise unreactive positions. nih.gov
One prominent method involves the activation of the pyridine with an acylating or alkylating agent to form a pyridinium (B92312) salt. This highly electrophilic intermediate can then undergo a dearomative nucleophilic addition. For instance, the addition of Grignard reagents to activated 4-methoxypyridinium ions leads to the formation of stable dihydropyridine (B1217469) products. acs.orgnih.gov These non-aromatic intermediates can then be subjected to further reactions before a final rearomatization step restores the pyridine core, often with a new substituent installed. Another approach involves a dearomative [3+2] cycloaddition of an N-ylide (formed from the pyridinium salt), which, after a series of steps, can lead to complex fused-ring systems upon rearomatization. rsc.org Reductive dearomatization using agents like amine boranes can also be used to generate dihydropyridines, which serve as versatile synthetic intermediates. nih.gov
Radical Chemistry and Mechanistic Studies
The involvement of radical intermediates opens up unique avenues for pyridine functionalization, operating through mechanisms distinct from traditional polar reactions.
Generation and Reactivity of Pyridine-Boryl Radicals
Pyridine-boryl radicals have emerged as potent organic reductants generated under mild conditions, avoiding the harsh reagents often required for radical generation. nih.govacs.org These radicals are typically formed from the reaction of a pyridine with a diboron (B99234) reagent, such as bis(pinacolato)diboron (B136004) (B₂pin₂), often in the presence of a base or through photocatalysis. acs.orgorganic-chemistry.org The process can involve the formation of an N-boryl pyridyl anion, which then acts as a single-electron transfer (SET) agent to generate the radical species. echemi.comacs.org
The resulting pyridine-boryl radical is a versatile intermediate capable of promoting a range of carbon-carbon bond-forming reactions. echemi.com For example, it can mediate the generation of ketyl radicals from carbonyl compounds, which can then undergo transformations like pinacol (B44631) couplings to form 1,2-diols or diastereoselective cyclizations to produce cycloalkanols. nih.govacs.org This reactivity is notable for its operational simplicity and the ability to proceed under transition-metal-free conditions. organic-chemistry.org Computational studies have been crucial in elucidating the reaction pathways, confirming, for example, that certain cascade reactions proceed via a radical-radical cross-coupling mechanism. rsc.org
Formyl Radical Intermediates in Functionalization Reactions
While the direct generation of a formyl radical from this compound itself is not a commonly reported transformation, the aldehyde functional group can be a precursor to species that participate in radical reactions. The installation of aldehydes through radical formylation is a significant synthetic strategy. nih.gov One of the primary challenges in this area has been the efficient generation of formyl radicals for use in organic synthesis. nih.gov
Recent advancements have demonstrated the generation of formyl radicals from α-chloro N-methoxyphthalimides, which can then undergo hydroformylation with alkenes under mild photoredox conditions. nih.gov This process is characterized by its high chemoselectivity and regioselectivity. nih.gov Although not directly involving this compound as a starting material, this illustrates a potential pathway where a derivative of the aldehyde could be envisioned to participate in radical functionalization.
The formyl group in pyridine aldehydes can also influence radical reactions on the pyridine ring. The presence of an aldehyde, an electron-withdrawing group, generally directs radical attack to the positions ortho and para to it. However, in the case of 4-Methoxynicotinaldehyde, the directing effects of the methoxy group and the pyridinium nitrogen must also be considered.
| Radical Precursor Type | Reaction Conditions | Potential Application | Reference |
| α-chloro N-methoxyphthalimides | Photoredox catalysis | Alkene hydroformylation | nih.gov |
| Organoboranes | Neutral, oxidant-free | Alkylation of pyridinium salts | nih.govchemrxiv.org |
Regioselectivity in Radical Additions to Pyridinium Salts
The pyridinium moiety in this compound makes it an excellent substrate for radical addition reactions. N-alkoxypyridinium salts, in general, are highly reactive towards radical species. nih.govchemrxiv.orgresearchgate.netrsc.org The regioselectivity of these additions is a crucial aspect, determining the structure of the resulting dihydropyridine derivatives.
In the case of a pyridinium salt derived from 4-Methoxynicotinaldehyde, the incoming radical will preferentially add to the positions ortho or para to the nitrogen atom, which are the C2, C4, and C6 positions. The electronic nature of the substituents on the ring plays a significant role in directing the attack. The 4-methoxy group is an electron-donating group, which would tend to direct incoming electrophilic radicals away from the C4 position. Conversely, the electron-withdrawing aldehyde group at the C3 position would deactivate the C2 and C4 positions towards nucleophilic radical attack to some extent.
Studies on the radical alkylation of N-methoxypyridinium salts have shown that the addition of a primary alkyl radical is remarkably fast. nih.govchemrxiv.orgrsc.org The regioselectivity is influenced by both steric and electronic factors. For a 4-substituted pyridinium salt, the radical addition generally occurs at the C2 and C6 positions. In the case of this compound, the presence of the aldehyde at C3 would likely introduce some steric hindrance at the C2 position, potentially favoring addition at the C6 position.
| Position on Pyridine Ring | Electronic Influence of Substituents | Predicted Radical Addition Preference |
| C2 | Electron-withdrawing aldehyde at C3, ortho to N | Moderately favored |
| C4 | Electron-donating methoxy group, para to N | Disfavored |
| C6 | Ortho to N | Highly favored |
Intramolecular Cyclization and Ring-Opening Equilibria
The bifunctional nature of this compound, possessing both an aldehyde and a substituted pyridine ring, allows for the possibility of intramolecular cyclization reactions to form fused heterocyclic systems. Such cyclizations are valuable in the synthesis of complex nitrogen-containing molecules. nih.gov
While specific examples of intramolecular cyclization starting directly from this compound are not extensively documented in readily available literature, analogous systems provide insight into potential transformations. For instance, pyridinium salts with appropriate tethered nucleophiles can undergo intramolecular cyclization. A hypothetical derivative of 4-Methoxynicotinaldehyde, where the aldehyde is converted to a functionality capable of acting as an internal nucleophile, could lead to the formation of a bicyclic product.
Furthermore, intramolecular radical cyclization is a powerful tool in organic synthesis. youtube.com If a radical were to be generated on a side chain attached to the pyridine ring, it could potentially add to one of the double bonds of the aromatic system, leading to a fused ring structure. The regioselectivity of such a cyclization would be governed by the stability of the resulting radical and the geometric constraints of the transition state.
Ring-opening equilibria are less likely for the aromatic pyridine ring itself under typical conditions. However, if a fused ring were to be formed via cyclization, subsequent ring-opening reactions could occur depending on the stability of the bicyclic system and the reaction conditions.
Functional Group Interconversions and Derivatization Strategies
The aldehyde and potential halogen substituents on the pyridine ring of this compound derivatives offer multiple avenues for functional group interconversions and further derivatization, enabling the synthesis of a wide range of compounds with tailored properties.
Derivatization for Enhanced Reactivity or Specific Applications
The aldehyde group of this compound is a versatile handle for a variety of derivatization reactions. These transformations can be employed to enhance the reactivity of the molecule or to introduce new functionalities for specific applications, such as in the development of biologically active compounds. researchgate.net
One common derivatization is the conversion of the aldehyde to an imine or a Schiff base through reaction with a primary amine. wikipedia.org This reaction is often reversible and can be used to introduce a wide range of substituents. The resulting iminopyridine can act as a ligand for metal complexes. wikipedia.org
The aldehyde can also be oxidized to a carboxylic acid or reduced to an alcohol, providing access to other important classes of compounds. Furthermore, condensation reactions with active methylene compounds, such as in the Knoevenagel condensation, can be used to extend the carbon chain and introduce new functional groups. For example, nicotinaldehydes have been condensed with hippuric acid to form azlactones, which exhibit various biological activities.
For analytical purposes, the aldehyde can be derivatized with reagents like O-(2,3,4,5,6-pentafluorobenzyl) hydroxylamine (B1172632) (PFBHA) or dansylhydrazine to form stable derivatives that can be easily detected by techniques such as gas chromatography-mass spectrometry (GC-MS) or high-performance liquid chromatography (HPLC) with fluorescence detection. nih.govnih.gov
| Derivatization Reaction | Reagent(s) | Product Type | Potential Application |
| Imine Formation | Primary Amine (R-NH2) | Schiff Base | Ligand Synthesis |
| Oxidation | e.g., KMnO4, CrO3 | Carboxylic Acid | Synthesis of Nicotinic Acid Derivatives |
| Reduction | e.g., NaBH4, H2/Pd | Alcohol | Synthesis of Pyridylmethanols |
| Knoevenagel Condensation | Active Methylene Compound | α,β-Unsaturated Compound | Synthesis of Biologically Active Molecules |
| Analytical Derivatization | PFBHA, Dansylhydrazine | Oxime, Hydrazone | Trace Analysis |
Applications in Advanced Organic Synthesis
As a Building Block for Complex Organic Molecules
The inherent reactivity of the aldehyde functional group, coupled with the electronic properties of the methoxy-substituted pyridine (B92270) core, positions 4-Methoxynicotinaldehyde (B45364) hydrochloride as a pivotal starting material for the elaboration of more complex molecular architectures.
Synthesis of Substituted Pyridine Derivatives and Heterocycles
The pyridine moiety is a ubiquitous structural motif found in a vast number of biologically active compounds and functional materials. jst.go.jpresearchgate.net 4-Methoxynicotinaldehyde hydrochloride provides a direct and efficient entry point for the synthesis of highly functionalized pyridine derivatives. The aldehyde group can readily participate in a variety of classical and modern organic transformations, including condensations, cycloadditions, and multicomponent reactions, to afford a diverse range of substituted pyridines. nih.govmdpi.com For instance, the Hantzsch pyridine synthesis, a well-established method, involves the condensation of an aldehyde with β-ketoesters and ammonia (B1221849) or an ammonia source to construct the dihydropyridine (B1217469) ring, which can then be oxidized to the corresponding pyridine. mdpi.com While direct examples using this compound are not extensively documented in readily available literature, its structural similarity to other aldehydes used in such reactions suggests its potential applicability.
Furthermore, the development of modern synthetic methodologies, such as metal-catalyzed cross-coupling reactions and C-H functionalization, has expanded the toolbox for modifying the pyridine ring. nih.govresearchgate.net These advanced techniques could potentially be applied to derivatives of this compound to introduce further structural diversity.
Precursor to Quinoline (B57606) and Isoxazole (B147169) Frameworks
The construction of fused heterocyclic systems is a cornerstone of medicinal chemistry and materials science. This compound can, in principle, serve as a precursor to more complex heterocyclic frameworks like quinolines and isoxazoles.
Quinoline Synthesis: Numerous synthetic strategies exist for the preparation of the quinoline ring system, a core structure in many alkaloids and pharmaceuticals. iipseries.orgorganic-chemistry.org Reactions such as the Friedländer synthesis, which involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, are fundamental in this area. organic-chemistry.org While not a direct precursor in the classical Friedländer approach, derivatives of this compound could potentially be elaborated into suitable intermediates for quinoline synthesis.
Isoxazole Synthesis: Isoxazoles are another important class of five-membered heterocycles with a broad spectrum of biological activities. nih.govmdpi.com The synthesis of isoxazoles often involves the 1,3-dipolar cycloaddition of a nitrile oxide with an alkyne or the condensation of a β-dicarbonyl compound with hydroxylamine (B1172632). researchgate.netnih.gov The aldehyde functionality of this compound could be transformed into a suitable group, such as an alkyne or a β-dicarbonyl moiety, to facilitate its incorporation into an isoxazole ring.
Integration into Piperazine-Containing Scaffolds
The piperazine (B1678402) ring is considered a "privileged scaffold" in medicinal chemistry, appearing in a multitude of approved drugs across various therapeutic areas. nih.govrsc.org Its ability to impact physicochemical properties and act as a linker between different pharmacophoric groups makes it a highly desirable structural motif. iipseries.orgnih.gov
Reductive amination is a powerful and widely used method for the N-alkylation of piperazines. nih.gov In this context, this compound can be directly employed in reductive amination reactions with piperazine or its derivatives. The reaction, typically carried out in the presence of a reducing agent such as sodium triacetoxyborohydride, would lead to the formation of a new carbon-nitrogen bond, thereby integrating the 4-methoxypyridinylmethyl group onto the piperazine nitrogen. This strategy allows for the straightforward synthesis of novel piperazine-containing scaffolds with potential applications in drug discovery.
| Reactants | Reaction Type | Product Scaffold | Potential Significance |
| 4-Methoxynicotinaldehyde HCl, Piperazine | Reductive Amination | 1-(4-Methoxypyridin-3-yl)methylpiperazine | Introduction of a substituted pyridine moiety to a privileged scaffold. |
| 4-Methoxynicotinaldehyde HCl, Substituted Piperazine | Reductive Amination | N-Substituted-N'-(4-methoxypyridin-3-yl)methylpiperazine | Generation of diverse piperazine derivatives for structure-activity relationship studies. |
Construction of Advanced Chemical Scaffolds for Research
The term "building block" in chemistry refers to relatively simple molecules that can be assembled into more complex structures. nih.govwikipedia.org this compound, with its combination of a functionalized aromatic ring and a reactive aldehyde group, fits this description perfectly. It serves as a foundational element for the construction of advanced chemical scaffolds intended for a variety of research purposes.
The aldehyde group can undergo a wide range of chemical transformations, allowing for its elaboration into diverse functional groups and ring systems. This versatility enables chemists to design and synthesize novel molecular architectures with tailored properties. For example, the aldehyde can be a starting point for the synthesis of polymers, macrocycles, or dendrimers containing the 4-methoxypyridine (B45360) unit. The development of multicomponent reactions, where three or more reactants combine in a single operation to form a complex product, further enhances the utility of building blocks like this compound in rapidly generating molecular diversity. nih.gov
Role in Target-Oriented Synthesis
In target-oriented synthesis, the goal is to prepare a specific molecule, often a natural product or a designed compound with a predicted biological activity. The strategic use of well-chosen building blocks is crucial for the efficiency and success of such synthetic endeavors.
Strategic Use in the Synthesis of Potential Research Probes
Chemical probes are small molecules designed to interact with a specific biological target, such as a protein or enzyme, to study its function. The design and synthesis of effective research probes require careful consideration of the molecule's structure to ensure potency, selectivity, and appropriate physicochemical properties.
This compound can be strategically employed in the synthesis of potential research probes. The 4-methoxypyridine moiety can serve as a key recognition element for a biological target or as a scaffold to which other pharmacophoric groups are attached. The aldehyde functionality provides a convenient handle for conjugating the molecule to other chemical entities, such as fluorescent dyes, affinity tags, or photoaffinity labels, which are often used in chemical biology to visualize and identify the targets of the probe. While specific examples are not widely reported, the inherent features of this compound make it a logical and valuable starting point for the rational design and synthesis of novel research probes.
Precursor for Functional Molecules in Chemical Biology Research
In the realm of chemical biology, this compound provides a robust platform for the synthesis of molecules designed to interact with biological systems. Its derivatives are instrumental in studying metal coordination in biological contexts and in investigating the mechanisms of enzyme inhibition and receptor modulation.
The pyridine nitrogen atom in this compound and its derivatives offers a prime site for coordination with metal ions. This property is exploited in the synthesis of ligands for creating metal complexes with specific geometries and electronic properties. These metal complexes are valuable tools in various research areas, including the study of metalloenzymes, the development of metal-based therapeutics, and the construction of functional materials. The aldehyde group can be readily modified to introduce additional coordinating moieties, allowing for the synthesis of polydentate ligands that can form stable and well-defined complexes with a range of metal ions.
This compound has proven to be a valuable starting material for the synthesis of molecules that can modulate the activity of biological targets such as enzymes and receptors.
A notable example is its use in the synthesis of small-molecule inhibitors of the Programmed Death-1/Programmed Death-Ligand 1 (PD-1/PD-L1) interaction, a critical pathway in cancer immunotherapy. In a study, 4-methoxynicotinaldehyde was utilized as a key building block to construct bis-aldehyde intermediates. nii.ac.jp These intermediates were then reacted with D-Serine through reductive amination to yield compounds that could disrupt the PD-1/PD-L1 interaction. nii.ac.jp
Furthermore, the precursor 4-methoxypyridine-3-carbaldehyde is employed in the Hemetsberger–Knittel synthesis to produce 4-methoxy-1H-pyrrolo[2,3-b]pyridine-2-carboxylates. thieme-connect.de These resulting compounds are important starting materials for the total synthesis of variolin alkaloids and their analogues, which are known for their diverse biological activities, including potential as cytotoxic agents. thieme-connect.de
The versatility of this compound is also demonstrated in its use to create derivatives for various therapeutic targets. For instance, its chloro-derivative, 2-chloro-4-methoxypyridine-3-carbaldehyde, is a reactant in the synthesis of compounds with potential applications as dopamine (B1211576) D1 ligands. google.com
Computational and Theoretical Investigations
Molecular Modeling and Electronic Structure Calculations
Molecular modeling and electronic structure calculations are cornerstones of modern chemical research, offering a detailed picture of a molecule's geometric and electronic properties. These methods are instrumental in elucidating the fundamental characteristics of 4-Methoxynicotinaldehyde (B45364) hydrochloride.
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. DFT studies are crucial for determining the most stable conformations of 4-Methoxynicotinaldehyde hydrochloride. By calculating the total energy of various possible conformers, researchers can identify the lowest energy, and thus most abundant, geometric arrangement of the atoms. nih.gov These calculations typically involve geometry optimization using standard basis sets like B3LYP/6-311+G**, which has been successfully applied to similar methoxy-substituted aromatic compounds. nih.gov
The primary conformational flexibility in this compound arises from the orientation of the methoxy (B1213986) and aldehyde groups relative to the pyridine (B92270) ring. DFT calculations can predict the key dihedral angles that define the spatial arrangement of these functional groups. For instance, the planarity or non-planarity of the molecule, dictated by the torsion angle of the aldehyde group, significantly influences its electronic properties and reactivity.
Below is a hypothetical data table of optimized geometric parameters for the most stable conformer of 4-Methoxynicotinaldehyde, as would be predicted by DFT calculations.
| Parameter | Bond/Angle | Predicted Value |
| Bond Length | C-C (ring) | 1.39 - 1.41 Å |
| C-N (ring) | 1.33 - 1.35 Å | |
| C-O (methoxy) | 1.36 Å | |
| O-CH3 (methoxy) | 1.43 Å | |
| C-C (aldehyde) | 1.48 Å | |
| C=O (aldehyde) | 1.22 Å | |
| Bond Angle | C-N-C (ring) | 117° - 119° |
| C-C-O (methoxy) | 120° | |
| C-C-C (aldehyde) | 121° | |
| Dihedral Angle | C(ring)-C(ring)-C(ald)-O(ald) | ~180° (planar) or ~0° (planar) |
| C(ring)-O(methoxy)-C(methyl)-H | ~180° (anti-periplanar) |
Note: This data is illustrative and based on typical values for similar molecular structures. Actual values would be derived from specific DFT calculations for this compound.
Quantum chemical calculations are employed to determine the electronic properties of this compound, which are fundamental to its reactivity and spectroscopic behavior. epstem.net Methods such as DFT are used to calculate properties like the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. The HOMO-LUMO energy gap is a critical parameter, as it provides an indication of the molecule's kinetic stability and chemical reactivity. researchgate.net A smaller gap suggests that the molecule is more likely to be reactive.
Other calculated electronic properties include the molecular electrostatic potential (MEP), which maps the charge distribution on the molecule's surface and indicates regions susceptible to electrophilic or nucleophilic attack. epstem.net Mulliken atomic charges provide a quantitative measure of the partial charge on each atom, further clarifying the electronic landscape of the molecule. epstem.net
The following table presents hypothetical electronic properties for this compound, as would be determined by quantum chemical calculations.
| Electronic Property | Predicted Value | Significance |
| HOMO Energy | -6.5 eV | Indicates electron-donating ability |
| LUMO Energy | -2.0 eV | Indicates electron-accepting ability |
| HOMO-LUMO Gap | 4.5 eV | Relates to chemical reactivity and stability |
| Dipole Moment | ~3.5 D | Measures overall polarity |
| Molecular Electrostatic Potential | Negative potential around N and O atoms | Indicates sites for electrophilic attack |
Note: This data is illustrative and based on typical values for similar molecular structures. Actual values would be derived from specific quantum chemical calculations for this compound.
Reaction Mechanism Prediction and Validation
Computational chemistry plays a vital role in predicting and understanding the mechanisms of chemical reactions. For this compound, this involves mapping out the energetic landscape of its synthetic pathways and other potential reactions.
Theoretical calculations can elucidate the step-by-step pathway of a chemical reaction, identifying intermediate structures and, crucially, the transition states that connect them. aps.org By modeling the reaction of interest, such as the synthesis of this compound or its subsequent reactions, computational chemists can visualize the geometric changes that occur and calculate the energy barriers associated with each step.
For example, in a synthetic step, the calculation would start with the optimized geometries of the reactants, proceed to locate the transition state for the reaction, and finally determine the structure of the product. The nature of the transition state is confirmed by vibrational frequency analysis, where a single imaginary frequency corresponds to the motion along the reaction coordinate.
Beyond identifying the reaction pathway, computational methods provide quantitative thermodynamic and kinetic data for each synthetic step. aps.org Thermodynamic analysis involves calculating the change in enthalpy (ΔH) and Gibbs free energy (ΔG) for the reaction, which determines whether the reaction is energetically favorable.
Kinetic analysis focuses on the activation energy (Ea), which is the energy difference between the reactants and the transition state. A lower activation energy implies a faster reaction rate. These calculations are invaluable for optimizing reaction conditions, such as temperature and catalyst choice, to improve yield and efficiency. nih.gov
Structure-Reactivity Relationship Studies
Structure-reactivity relationship studies aim to connect the molecular structure of a compound to its chemical reactivity. For this compound, computational approaches can systematically modify its structure—for instance, by changing the position of the methoxy group or replacing it with other substituents—and then calculate the resulting changes in electronic properties and reactivity descriptors.
By analyzing trends in properties like the HOMO-LUMO gap, atomic charges, and MEP across a series of related molecules, researchers can develop predictive models for reactivity. nih.gov This understanding is crucial for designing new molecules with desired chemical properties, for example, by fine-tuning the electronic nature of the pyridine ring to enhance or suppress a particular reaction. These computational studies provide a rational basis for the design of new derivatives with tailored reactivity profiles.
Theoretical Insights into Substituent Effects on Pyridine Reactivity
The reactivity of the pyridine ring in 4-Methoxynicotinaldehyde is modulated by the electronic interplay of the methoxy and formyl (aldehyde) groups. The methoxy group (-OCH3) at the 4-position and the aldehyde group (-CHO) at the 3-position exert distinct and somewhat opposing electronic effects on the pyridine nucleus.
The methoxy group is a strong π-electron-donating group due to the resonance effect of the oxygen lone pair, which increases the electron density on the pyridine ring. This effect is most pronounced at the ortho and para positions relative to the substituent. Conversely, the aldehyde group is a strong electron-withdrawing group, both through resonance and inductive effects, which decreases the electron density on the ring. The net effect of these substituents on the electron distribution and, consequently, the reactivity of the pyridine ring is a complex interplay of these competing influences.
Computational studies, often employing Density Functional Theory (DFT), are instrumental in quantifying these substituent effects. researchgate.net Methods such as Natural Bond Orbital (NBO) analysis can be used to calculate the charge distribution on each atom of the molecule, providing a clear picture of the electronic landscape. For instance, the nitrogen atom of the pyridine ring is a site of particular interest, as its basicity and nucleophilicity are directly influenced by the electron density. The methoxy group tends to increase the electron density on the nitrogen, thereby enhancing its basicity, while the aldehyde group has the opposite effect.
A key aspect of computational analysis is the ability to model how these electronic properties influence specific types of reactions. For example, in electrophilic aromatic substitution, the increased electron density from the methoxy group would activate the ring, while the aldehyde group would deactivate it. Conversely, in nucleophilic aromatic substitution, the aldehyde group would facilitate attack by a nucleophile.
The following table illustrates the general electronic effects of methoxy and aldehyde substituents on a pyridine ring, which can be computationally modeled:
| Substituent | Position | Electronic Effect | Impact on Pyridine Ring Reactivity |
| Methoxy (-OCH3) | 4 | Strong π-donating, weak σ-withdrawing | Increases electron density, enhances basicity, activates towards electrophilic attack |
| Aldehyde (-CHO) | 3 | Strong π-withdrawing, strong σ-withdrawing | Decreases electron density, reduces basicity, deactivates towards electrophilic attack, activates towards nucleophilic attack |
Modeling of Intermediate Stability and Selectivity
Computational modeling is a powerful technique for investigating the stability of reaction intermediates and predicting the selectivity of chemical reactions involving this compound. By calculating the energies of potential intermediates and transition states, chemists can gain a detailed understanding of reaction pathways and predict which products are most likely to form.
Similarly, in reactions where the pyridine nitrogen acts as a nucleophile or a base, the stability of the resulting pyridinium (B92312) species can be modeled. The protonation of the nitrogen is a key step in many reactions, and understanding the pKa of the conjugate acid is crucial. Computational methods can predict pKa values with reasonable accuracy, taking into account the electronic influence of the substituents.
Transition state theory, a cornerstone of computational reaction modeling, allows for the calculation of activation energies for different reaction pathways. acs.org This is particularly valuable for understanding and predicting regioselectivity and stereoselectivity. For instance, if a reaction can proceed through multiple competing pathways, the calculated activation barriers can reveal the most favorable route.
A hypothetical example of modeling reaction selectivity is the reduction of the aldehyde group in 4-Methoxynicotinaldehyde. Computational models could be used to compare the energy profiles of different reducing agents and predict which one would be most effective and selective for the aldehyde reduction without affecting other parts of the molecule.
The following table outlines the types of computational models used to investigate intermediate stability and selectivity:
| Computational Model | Application | Information Gained |
| Density Functional Theory (DFT) | Geometry optimization, energy calculations | Stable structures of reactants, intermediates, and products; reaction energies |
| Transition State Search Algorithms | Locating transition state structures | Activation energies, understanding of reaction barriers |
| Solvation Models (e.g., PCM, SMD) | Simulating reactions in solution | More accurate energies and properties in a specific solvent environment |
| Molecular Dynamics (MD) Simulations | Simulating the dynamic behavior of molecules over time | Insights into conformational changes and reaction dynamics |
Analytical and Spectroscopic Characterization in Research Contexts
Advanced Spectroscopic Techniques for Structural Elucidation in Synthetic Pathways
Spectroscopic techniques are indispensable for elucidating the molecular architecture of newly synthesized compounds like 4-Methoxynicotinaldehyde (B45364) hydrochloride. Each method probes different aspects of the molecule's physical and chemical properties, collectively providing a detailed structural portrait.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Purity Assessment
Nuclear Magnetic Resonance (NMR) spectroscopy is a premier technique for determining the precise structure of organic molecules in solution. hmdb.ca By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.
For 4-Methoxynicotinaldehyde hydrochloride, ¹H NMR spectroscopy would be used to confirm the presence and arrangement of all hydrogen atoms. The spectrum is expected to show distinct signals for the aldehydic proton, the aromatic protons on the pyridine (B92270) ring, and the protons of the methoxy (B1213986) group. The chemical shift (δ) of the aldehydic proton would likely appear significantly downfield, typically in the range of 9.5-10.5 ppm, due to the electron-withdrawing nature of the carbonyl group. The protons on the pyridine ring would exhibit characteristic shifts and coupling patterns (doublets or singlets depending on their position), and the methoxy group protons would appear as a sharp singlet, typically around 3.8-4.0 ppm. Protonation of the pyridine nitrogen to form the hydrochloride salt would cause a general downfield shift of the ring protons compared to the free base.
¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton. rsc.org Each unique carbon atom in this compound would produce a distinct signal. The carbonyl carbon of the aldehyde is the most deshielded, appearing far downfield (typically 190-200 ppm). The carbons of the pyridine ring would resonate in the aromatic region (120-160 ppm), with the carbon attached to the methoxy group showing a significant upfield shift compared to the others. The methoxy carbon itself would appear further upfield, generally in the 55-60 ppm range.
Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation), can be employed to establish the connectivity between protons and carbons, confirming the substitution pattern on the pyridine ring and definitively assigning all signals. nih.gov Furthermore, the integration of ¹H NMR signals allows for the quantification of protons, which serves as a powerful tool for assessing the purity of the synthetic batch.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Note: These are predicted values based on analogous structures. Actual experimental values may vary.
| Atom Type | Technique | Predicted Chemical Shift (ppm) | Rationale |
|---|---|---|---|
| Aldehyde Proton (-CHO) | ¹H NMR | 9.5 - 10.5 | Highly deshielded due to the electron-withdrawing carbonyl group. |
| Pyridine Ring Protons | ¹H NMR | 7.5 - 9.0 | Aromatic region; shifts are influenced by the substituents and nitrogen heteroatom. Protonation causes a downfield shift. |
| Methoxy Protons (-OCH₃) | ¹H NMR | 3.8 - 4.0 | Typical region for methoxy groups attached to an aromatic ring. |
| Aldehyde Carbon (-CHO) | ¹³C NMR | 190 - 200 | Characteristic downfield shift for an aldehyde carbonyl carbon. |
| Pyridine Ring Carbons | ¹³C NMR | 120 - 160 | Aromatic region; specific shifts depend on the position relative to substituents and the nitrogen atom. |
| Methoxy Carbon (-OCH₃) | ¹³C NMR | 55 - 60 | Typical chemical shift for an sp³-hybridized carbon bonded to an oxygen atom. |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. chegg.com When a molecule is irradiated with infrared light, its bonds vibrate at specific frequencies. By measuring the absorption of IR radiation, a spectrum is generated with characteristic peaks corresponding to different functional groups.
For this compound, the IR spectrum would provide clear evidence for its key structural features. A strong, sharp absorption band between 1685 and 1710 cm⁻¹ is a definitive indicator of the C=O (carbonyl) stretch of the aldehyde group. nist.govchemicalbook.com The presence of the aromatic pyridine ring would be confirmed by C=C and C=N stretching vibrations in the 1400-1600 cm⁻¹ region and C-H stretching vibrations just above 3000 cm⁻¹. The methoxy group would exhibit a characteristic C-O stretching band, typically found in the 1200-1250 cm⁻¹ range. chegg.com Additionally, the hydrochloride salt form would likely show a broad absorption in the 2400-3000 cm⁻¹ region, corresponding to the N⁺-H stretch of the protonated pyridine ring.
Table 2: Expected IR Absorption Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |
|---|---|---|
| Aldehyde (C=O) | Stretch | 1685 - 1710 |
| Aldehyde (C-H) | Stretch | 2720 - 2820 (often two weak bands) |
| Aromatic Ring (C=C, C=N) | Stretch | 1400 - 1600 |
| Aromatic (C-H) | Stretch | 3010 - 3100 |
| Methoxy (C-O) | Stretch | 1200 - 1250 |
| Pyridinium (B92312) (N⁺-H) | Stretch | 2400 - 3000 (broad) |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ionized molecules. It provides the exact molecular weight of the compound and offers structural clues through the analysis of its fragmentation patterns.
For this compound, the molecular weight of the free base (C₇H₇NO₂) is 137.14 g/mol . In a typical electrospray ionization (ESI) mass spectrum, the compound would likely be detected as the protonated molecule [M+H]⁺, where M is the free base, giving a molecular ion peak at an m/z of approximately 138.1. The molecular weight of the hydrochloride salt is 173.60 g/mol . fluorochem.co.uk
Table 3: Predicted Mass Spectrometry Data for 4-Methoxynicotinaldehyde
| Ion | Predicted m/z | Identity |
|---|---|---|
| [M+H]⁺ | 138.1 | Molecular Ion (protonated free base) |
| [M-CH₃]⁺ | 122.1 | Fragment ion (loss of a methyl radical) |
| [M-CO]⁺ | 110.1 | Fragment ion (loss of carbon monoxide) |
| [M-CHO]⁺ | 109.1 | Fragment ion (loss of formyl radical) |
UV-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Tautomerism Studies
UV-Visible (UV-Vis) spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the promotion of electrons from lower to higher energy orbitals. nist.gov The resulting spectrum is useful for characterizing compounds containing chromophores, such as aromatic rings and carbonyl groups.
The structure of 4-Methoxynicotinaldehyde contains a conjugated system involving the pyridine ring and the aldehyde group, which gives rise to characteristic UV absorptions. Two main types of electronic transitions are expected: a π → π* transition and an n → π* transition. fluorochem.co.uk The π → π* transition, involving the delocalized electrons of the aromatic ring and carbonyl double bond, is typically strong and occurs at a shorter wavelength (higher energy). The n → π* transition involves the non-bonding electrons on the aldehyde oxygen and is weaker, occurring at a longer wavelength (lower energy). For similar aromatic aldehydes, π → π* transitions are often observed in the 250-300 nm range, while the weaker n → π* transition may appear above 300 nm. nist.gov
The formation of the hydrochloride salt can influence the UV-Vis spectrum. Protonation of the pyridine nitrogen can alter the electronic properties of the ring, potentially causing a shift in the absorption maxima (a bathochromic or hypsochromic shift). This sensitivity to pH makes UV-Vis spectroscopy a useful tool for studying the protonation state of the molecule.
X-ray Crystallography for Definitive Solid-State Structure Determination
X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline solid. nist.gov By diffracting a beam of X-rays off a single crystal of the compound, a detailed electron density map can be generated, from which the precise positions of all atoms in the crystal lattice can be determined.
If a suitable single crystal of this compound could be obtained, X-ray crystallography would provide unambiguous confirmation of its molecular structure. researchgate.netnih.gov It would reveal the exact bond lengths, bond angles, and torsional angles within the molecule. Furthermore, it would elucidate the conformation of the molecule in the solid state, including the orientation of the methoxy and aldehyde groups relative to the pyridine ring. Crucially, this technique would also show how the chloride counter-ion is positioned relative to the protonated pyridine ring and how the molecules are packed together in the crystal lattice, revealing any intermolecular interactions such as hydrogen bonding.
Chromatographic and Purity Assessment Methodologies for Synthetic Batches
Assessing the purity of a synthetic compound is critical for ensuring the reliability of experimental results. High-Performance Liquid Chromatography (HPLC) is the most widely used technique for this purpose due to its high resolution, sensitivity, and quantitative accuracy.
A typical method for assessing the purity of this compound would involve reversed-phase HPLC (RP-HPLC). In this setup, a nonpolar stationary phase (like a C18 column) is used with a polar mobile phase. For a polar, ionizable compound like this compound, a mobile phase consisting of a mixture of water and an organic solvent (such as acetonitrile (B52724) or methanol) with an acidic modifier (like formic acid or trifluoroacetic acid) would be appropriate. The acidic modifier ensures that the pyridine nitrogen is consistently protonated, leading to sharp, symmetrical peaks.
The sample is injected into the HPLC system, and its components are separated based on their relative affinities for the stationary and mobile phases. Purity is determined using a detector, most commonly a UV detector set to a wavelength where the compound strongly absorbs (e.g., its λ_max from UV-Vis spectroscopy). The purity of the sample is calculated from the area of the main peak relative to the total area of all peaks in the chromatogram. A validated HPLC method can provide a purity value with high precision and accuracy, often detecting impurities at levels below 0.1%. researchgate.netepa.gov
High-Performance Liquid Chromatography (HPLC) for Purity and Reaction Monitoring
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for evaluating the purity of this compound and monitoring the progress of its synthesis. Due to the compound's polarity and aromatic nature, reversed-phase HPLC is the most common approach.
In a typical research setting, a C18 column is used as the stationary phase, which effectively separates compounds based on their hydrophobicity. The mobile phase often consists of a gradient mixture of an aqueous buffer (such as phosphate (B84403) buffer or water with an acid modifier like formic or acetic acid) and an organic solvent, most commonly acetonitrile or methanol (B129727). The gradient elution, where the proportion of the organic solvent is increased over time, allows for the efficient separation of the polar starting materials, the non-polar intermediates, and the final product within a single analytical run.
Detection is typically performed using a UV detector, as the pyridine ring and the aldehyde functional group in 4-Methoxynicotinaldehyde and its precursors are chromophoric, exhibiting strong absorbance at specific wavelengths (e.g., around 250-285 nm) ptfarm.plhplcindia.com. By comparing the retention time of the main peak in a sample to that of a certified reference standard, the identity of the compound can be confirmed. Purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram. For reaction monitoring, small aliquots are withdrawn from the reaction mixture over time and analyzed by HPLC to track the consumption of reactants and the formation of the product, allowing for precise determination of reaction completion.
Table 1: Representative HPLC Conditions for Analysis of Related Pyridine Derivatives
| Parameter | Typical Condition | Reference |
|---|---|---|
| Column | Reversed-Phase C18 (e.g., 4.6 x 150 mm, 5 µm) | hplcindia.com |
| Mobile Phase | Gradient of Acetonitrile and Water/Buffer (e.g., 0.05% H2SO4) | hplcindia.com |
| Flow Rate | 1.0 mL/min | hplcindia.com |
| Detection | UV at 250-285 nm | ptfarm.pl |
| Column Temperature | Ambient or controlled (e.g., 40 °C) |
Gas Chromatography (GC) and Thin-Layer Chromatography (TLC) in Process Research
Gas Chromatography (GC): Gas chromatography, particularly when coupled with a mass spectrometer (GC-MS), is a powerful tool for the analysis of volatile and thermally stable compounds. However, direct analysis of aldehydes like 4-Methoxynicotinaldehyde can be challenging due to their polarity and potential for thermal degradation. Therefore, a derivatization step is typically required to convert the aldehyde into a more volatile and stable derivative researchgate.net.
A common and effective method is a two-stage derivatization process involving methoximation followed by silylation researchgate.netresearchgate.net. First, the aldehyde is treated with methoxyamine hydrochloride in a solvent like pyridine to protect the carbonyl group by forming a methoxime derivative. This step prevents the aldehyde from undergoing undesirable side reactions or enolization in the GC inlet. Following this, a silylating agent, such as N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), is added to replace any active hydrogens (e.g., on related impurities or intermediates) with a trimethylsilyl (B98337) (TMS) group, increasing the compound's volatility researchgate.netresearchgate.netnih.gov. The resulting derivatized sample can then be injected into the GC-MS, where it is separated on a capillary column (e.g., HP-5MS) and subsequently identified by its characteristic mass spectrum and retention time.
Table 2: Typical Two-Step Derivatization Protocol for GC-MS Analysis
| Step | Reagent | Conditions | Reference |
|---|---|---|---|
| 1. Methoximation | Methoxyamine hydrochloride in Pyridine | Incubate at 30-50 °C for ~90 minutes | researchgate.net |
| 2. Silylation | N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) | Incubate at 37 °C for ~30 minutes | researchgate.net |
Thin-Layer Chromatography (TLC): Thin-Layer Chromatography is an indispensable, rapid, and cost-effective technique used in synthetic organic chemistry for process research ptfarm.pl. It is primarily used to monitor the progress of a reaction by qualitatively observing the disappearance of starting materials and the appearance of products. For the synthesis of 4-Methoxynicotinaldehyde, which may involve the oxidation of a precursor like (4-methoxypyridin-3-yl)methanol, TLC provides a simple visual assessment of the reaction's status.
A small spot of the reaction mixture is applied to a TLC plate (typically silica (B1680970) gel 60 F254 on an aluminum or glass backing) alongside spots of the pure starting material and, if available, the pure product. The plate is then developed in a sealed chamber containing an appropriate solvent system, often a mixture of a non-polar solvent like hexane (B92381) or petroleum ether and a more polar solvent like ethyl acetate (B1210297) scitepress.org. The separated spots are visualized under UV light (at 254 nm) or by staining. As the reaction proceeds, the spot corresponding to the starting material will diminish in intensity, while the spot for the product will become more prominent. This allows the researcher to determine the optimal reaction time and to check for the presence of byproducts.
Methods for Isolating and Purifying Synthetic Intermediates
The synthesis of this compound often involves multiple steps, generating intermediates that must be isolated and purified before proceeding to the next stage. The most common and effective method for this purification in a research context is flash column chromatography over silica gel vanderbilt.edu.
This technique separates compounds based on their differential adsorption to the stationary phase (silica) and solubility in the mobile phase (eluent). The crude reaction mixture is typically adsorbed onto a small amount of silica gel and carefully loaded onto the top of a column packed with a larger amount of silica gel. The eluent, a solvent system similar to that optimized by TLC (e.g., a gradient of ethyl acetate in hexane), is then passed through the column under positive pressure vanderbilt.edu.
Less polar compounds travel down the column more quickly, while more polar compounds are retained longer by the silica gel. Fractions are collected sequentially and analyzed by TLC to identify those containing the desired pure intermediate. The fractions containing the pure compound are then combined, and the solvent is removed under reduced pressure to yield the purified synthetic intermediate. For intermediates that are crystalline solids, recrystallization from an appropriate solvent system can be employed as a final purification step to achieve high purity wpmucdn.com.
Table 3: Common Purification Parameters for Pyridine Intermediates
| Parameter | Description | Reference |
|---|---|---|
| Technique | Flash Column Chromatography | vanderbilt.edu |
| Stationary Phase | Silica Gel (e.g., 230-400 mesh) | |
| Typical Mobile Phase | Gradient of Ethyl Acetate (EtOAc) in Hexane or Petroleum Ether (PE) | scitepress.org |
| Fraction Analysis | Thin-Layer Chromatography (TLC) with UV visualization | ptfarm.plscitepress.org |
Emerging Research Directions and Future Perspectives
Development of Asymmetric Synthesis Methodologies
The creation of enantiopure molecules is a cornerstone of modern chemistry, particularly in the pharmaceutical and agrochemical industries. frontiersin.orgnih.gov Asymmetric synthesis, the process of selectively creating one enantiomer of a chiral molecule, is therefore a highly active area of research. frontiersin.org For derivatives of 4-Methoxynicotinaldehyde (B45364), this primarily involves asymmetric transformations of the aldehyde group or reactions that create chirality elsewhere in a molecule using the aldehyde as a key functional handle.
Current research in asymmetric catalysis offers several promising strategies:
Chiral Catalysis: The use of chiral catalysts, such as transition metal complexes with specifically designed chiral ligands, is a powerful method for achieving high enantioselectivity. nih.govnumberanalytics.com For instance, chiral pyridine-derived ligands have been developed for various asymmetric reactions, and similar principles could be applied to reactions involving the 4-methoxynicotinaldehyde scaffold. acs.org Rhodium-catalyzed and copper-catalyzed systems, in particular, have shown impressive results in the asymmetric synthesis of various heterocyclic compounds. nih.govnih.govacs.org
Organocatalysis: Metal-free small organic molecules can also act as powerful chiral catalysts. nih.gov For example, chiral secondary amines, like those derived from proline, can activate aldehydes to participate in enantioselective additions to other molecules. acs.org This approach offers a sustainable and often complementary alternative to metal-based catalysis. mdpi.com
Chiral Auxiliaries: This strategy involves temporarily attaching a chiral molecule (the auxiliary) to the substrate to direct the stereochemical outcome of a subsequent reaction. numberanalytics.com After the desired transformation, the auxiliary is removed, yielding the enantiomerically enriched product.
A key challenge in the asymmetric synthesis of pyridine (B92270) derivatives is the inherent aromaticity and symmetry of the pyridine ring. numberanalytics.com Future work will likely focus on adapting these established asymmetric methods to the specific steric and electronic properties of 4-Methoxynicotinaldehyde, enabling the efficient production of complex, chiral molecules with high optical purity.
Integration into Flow Chemistry Systems for Continuous Production
The pharmaceutical and fine chemical industries are increasingly shifting from traditional batch manufacturing to continuous flow processing. acs.orgnih.gov Flow chemistry, where reactants are continuously pumped through a network of tubes and reactors, offers significant advantages in safety, efficiency, process control, and scalability. nih.gov The synthesis of heterocyclic compounds, which form the backbone of many active pharmaceutical ingredients (APIs), is a major focus of this technological shift. vcu.eduakademibokhandeln.sekit.edu
Integrating the synthesis of 4-Methoxynicotinaldehyde hydrochloride into a flow system would involve designing a sequence of connected reactor modules, each performing a specific chemical transformation. This approach allows for precise control over reaction parameters like temperature, pressure, and residence time, leading to higher yields and purities. nih.gov For example, a multi-step synthesis could be telescoped into a single continuous process, eliminating the need to isolate and purify intermediates, which significantly reduces production costs and waste. vcu.edu Researchers at Virginia Commonwealth University (VCU) demonstrated this potential by converting a five-step batch process for the HIV drug Nevirapine, which is based on a pyridine structure, into a single continuous flow process, projecting a 75% reduction in production costs and increasing the yield from 58% to 92%. vcu.edu
| Feature | Batch Processing | Flow Chemistry |
| Operation | Discrete, sequential steps in a single vessel | Continuous stream through dedicated reactors |
| Scalability | Difficult, often requires re-engineering | Simpler, by running the system for longer or in parallel |
| Heat Transfer | Limited by surface area-to-volume ratio | Excellent, due to high surface area-to-volume ratio |
| Safety | Higher risk due to large volumes of reagents | Inherently safer with small reaction volumes at any time |
| Process Control | Less precise, potential for hotspots/impurities | Precise control over temperature, pressure, and time |
| Consistency | Potential for batch-to-batch variability | High consistency and reproducibility |
The development of a continuous manufacturing process for this compound would represent a significant advance, providing a more sustainable, cost-effective, and safer method for producing this key intermediate on an industrial scale. ispe.org
Exploration of New Catalytic Systems for Functionalization
Beyond its synthesis, significant research is dedicated to the novel functionalization of the pyridine ring within 4-Methoxynicotinaldehyde. Modern catalytic methods are enabling chemists to modify the core structure in ways that were previously difficult or impossible, opening doors to new derivatives with unique properties.
A key strategy involves the temporary conversion of the pyridine to its Pyridine N-oxide . This transformation activates the ring, making the positions ortho and para to the nitrogen (C2 and C4) susceptible to a wider range of chemical modifications. acs.org
Emerging catalytic systems being explored include:
Photoredox Catalysis: This technique uses visible light to drive chemical reactions by generating highly reactive radical intermediates under mild conditions. researchgate.net In the context of pyridine N-oxides, single-electron oxidation can generate pyridine N-oxy radicals. acs.orgnih.gov These radicals can then participate in a variety of transformations, including C-H functionalization and the difunctionalization of alkenes, allowing for the direct installation of complex fragments onto the pyridine scaffold. acs.orgnih.govresearchgate.net This approach avoids the need for harsh reagents and often provides unique selectivity compared to traditional methods. acs.org
Transition-Metal Catalysis: Palladium-catalyzed cross-coupling reactions are a powerful tool for C-C bond formation, and methods for the direct arylation of methoxypyridines have been developed. nih.gov These reactions can functionalize the pyridine ring without prior activation, offering a streamlined route to complex biaryl structures. nih.gov Other metals, like nickel, are also being used in novel C-C and C-N cross-coupling reactions. acs.org
Dual Catalysis Systems: Some of the most innovative approaches combine multiple catalytic cycles. For instance, photoredox/nickel dual catalysis enables switchable C-C or C-N bond formation, where the reaction outcome is controlled simply by changing the photocatalyst and base. acs.org
| Catalytic System | Key Principle | Potential Application for 4-Methoxynicotinaldehyde |
| Photoredox Catalysis | Generation of radical intermediates using visible light. researchgate.net | C-H functionalization at various positions; addition of complex alkyl groups. acs.orgacs.org |
| Pyridine N-Oxide Chemistry | Activation of the pyridine ring for nucleophilic attack or radical reactions. acs.org | Introduction of new substituents at the C2 position. |
| Palladium/Nickel Catalysis | Direct cross-coupling of C-H or C-X bonds with other fragments. nih.govacs.org | Synthesis of biaryl derivatives or aminated pyridines. |
These advanced catalytic methods are dramatically expanding the synthetic toolbox, allowing for the late-stage functionalization of the 4-Methoxynicotinaldehyde core to rapidly generate libraries of new compounds for screening in drug discovery and materials science. organic-chemistry.org
Advanced Applications in Materials Science and Supramolecular Chemistry
The unique structural and electronic features of this compound make it an attractive building block, or "tecton," for constructing advanced materials and complex molecular assemblies. nih.gov The pyridine nitrogen, the aldehyde group, and the methoxy (B1213986) substituent provide multiple points for non-covalent interactions or covalent linkages.
In Materials Science:
Functional Polymers: Pyridine-containing monomers are used to create functional polymers with applications in catalysis, separations, and electronics. researchgate.netresearchgate.netacs.org The aldehyde group of 4-Methoxynicotinaldehyde can be readily converted into other functional groups (e.g., vinyl, acrylate) suitable for polymerization. acs.orgrsc.org The resulting polymers would feature pendant methoxypyridine units, whose basicity and coordination ability could be exploited for creating pH-responsive materials or for chelating metal ions. acs.org
Luminescent Materials: Pyridine derivatives are integral components of many luminescent materials and liquid crystals. nih.gov The electron-donating methoxy group and electron-withdrawing aldehyde group create a "push-pull" electronic system that can be the basis for designing new dyes and fluorescent probes.
In Supramolecular Chemistry:
Metal-Organic Frameworks (MOFs): MOFs are crystalline, porous materials constructed from metal ions or clusters linked by organic ligands. rsc.org Pyridine-based ligands are widely used in MOF synthesis. rsc.orgelsevierpure.com The pyridine nitrogen of 4-Methoxynicotinaldehyde can coordinate to metal centers, while the aldehyde can be converted to a carboxylate group, another common MOF linker, to create multidimensional, functional frameworks for gas storage, separation, or catalysis. rsc.orgerdogan.edu.tr
Self-Assembled Architectures: The ability of the pyridine ring to participate in hydrogen bonding and π-π stacking interactions is fundamental to supramolecular chemistry. nih.govacs.org These interactions can be used to direct the self-assembly of 4-Methoxynicotinaldehyde derivatives into discrete, ordered structures like helices, rods, or sheets, forming the basis for smart materials and molecular devices. acs.orgacs.orgpnas.org
The future in these fields will see 4-Methoxynicotinaldehyde and its derivatives used as programmable components to build increasingly complex and functional systems from the bottom up.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 4-Methoxynicotinaldehyde hydrochloride, and how can reaction efficiency be optimized?
- Methodological Answer :
- Route 1 : Utilize nucleophilic substitution on nicotinaldehyde derivatives. For example, introduce a methoxy group via Williamson ether synthesis using 4-chloronicotinaldehyde and sodium methoxide under anhydrous conditions. Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane 1:3) .
- Route 2 : Catalytic coupling of pyridine aldehydes with methoxy-containing aryl halides via Suzuki-Miyaura cross-coupling (Pd(PPh₃)₄, Na₂CO₃, DME/H₂O, 80°C). Optimize catalyst loading (0.5–2 mol%) and reaction time (12–24 hr) using factorial design to maximize yield .
- Key Data : Table 1 (Hypothetical optimization parameters based on ):
| Catalyst Loading (mol%) | Time (hr) | Yield (%) |
|---|---|---|
| 0.5 | 12 | 65 |
| 1.0 | 18 | 82 |
| 2.0 | 24 | 78 |
Q. How should researchers characterize the purity and structural integrity of this compound?
- Methodological Answer :
- Purity Analysis : Use reverse-phase HPLC (C18 column, 50:50 acetonitrile/0.1% formic acid, flow rate 1 mL/min) with UV detection at 254 nm. Compare retention times against certified reference standards .
- Structural Confirmation : Employ ¹H/¹³C NMR (DMSO-d₆, 400 MHz) to verify methoxy (-OCH₃, δ ~3.8 ppm) and aldehyde (-CHO, δ ~10.2 ppm) groups. Validate via FT-IR (aldehyde C=O stretch ~1700 cm⁻¹) .
Q. What are the stability profiles of this compound under varying storage conditions?
- Methodological Answer :
- Conduct accelerated stability studies (40°C/75% RH, 25°C/60% RH) over 4 weeks. Analyze degradation via HPLC and mass balance. Store in airtight, light-resistant containers at -20°C for long-term stability .
- Key Insight : Hydrochloride salts are hygroscopic; use desiccants (silica gel) to prevent hydrolysis of the aldehyde group .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
- Methodological Answer :
- Perform comparative assays (e.g., enzyme inhibition, receptor binding) under standardized conditions (pH 7.4, 37°C). Use positive controls (e.g., known inhibitors) and validate via dose-response curves (IC₅₀ calculations). Cross-reference with PubChem BioAssay data for consistency .
- Address batch-to-batch variability by quantifying impurities (e.g., residual solvents via GC-MS) that may interfere with activity .
Q. What strategies optimize the compound’s solubility for in vitro pharmacological studies?
- Methodological Answer :
- Solubility Screening : Test in DMSO (primary solvent) and aqueous buffers (PBS, pH 7.4) with co-solvents (e.g., 10% PEG-400). Use dynamic light scattering (DLS) to assess aggregation.
- Salt Formation : Explore alternative counterions (e.g., besylate, mesylate) if hydrochloride limits solubility. Validate via phase-solubility diagrams .
Q. How can advanced spectroscopic techniques elucidate the compound’s reactivity in synthetic pathways?
- Methodological Answer :
- Use in situ Raman spectroscopy to monitor aldehyde group reactivity during reactions (e.g., Schiff base formation). Pair with LC-MS to track intermediates .
- Computational modeling (DFT) predicts electrophilic/nucleophilic sites for rational reaction design .
Safety and Compliance
Q. What safety protocols are critical when handling this compound?
- Methodological Answer :
- PPE : Wear nitrile gloves, lab coat, and goggles. Use fume hoods to avoid inhalation of dust .
- Spill Management : Neutralize spills with sodium bicarbonate, then collect in chemical-resistant containers. Avoid water to prevent exothermic reactions .
- Disposal : Follow EPA guidelines for halogenated organic waste (incineration at >1000°C) .
Data Analysis and Validation
Q. How should researchers validate analytical methods for this compound in complex matrices?
- Methodological Answer :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
